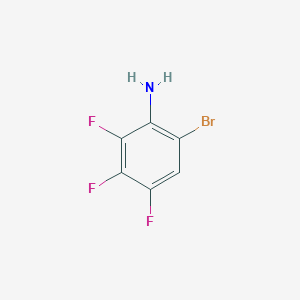

6-Bromo-2,3,4-trifluoroaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FR 58664 是一种化学化合物,以其在治疗心力衰竭疾病中的应用而闻名 。由于其潜在的治疗益处和独特的化学性质,它在科学界引起了广泛关注。

准备方法

FR 58664 的合成涉及一系列化学反应,最终形成其复杂的分子结构。合成路线通常包括以下步骤:

中间体化合物形成: 最初的步骤涉及通过各种化学反应(如烷基化、酰化和缩合)制备中间体化合物。

环化: 中间体化合物进行环化以形成 FR 58664 的核心结构。

官能团修饰:

FR 58664 的工业生产方法旨在优化产量和纯度,同时最大程度地降低生产成本。 这些方法通常涉及大型化学反应器和先进的纯化技术,以确保化合物符合严格的质量标准 。

化学反应分析

FR 58664 经历了几种类型的化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。氧化反应中常用的试剂包括高锰酸钾和三氧化铬。

还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。还原反应中常用的试剂包括氢化铝锂和硼氢化钠。

取代: 该反应涉及用另一种官能团取代一种官能团。取代反应中常用的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,FR 58664 的氧化可能会导致羧酸或酮的形成,而还原可能会产生醇或胺 。

科学研究应用

FR 58664 在科学研究中具有广泛的应用,包括:

化学: 它被用作化学反应性和反应机理研究的模型化合物。

生物学: 它用于研究细胞过程和分子相互作用。

医学: 它被研究用于治疗心力衰竭和其他心血管疾病的潜在治疗效果。

工业: 它用于开发新的药物和化学产品

作用机制

FR 58664 的作用机制涉及它与体内特定分子靶标的相互作用。它通过调节参与心血管功能的某些酶和受体的活性来发挥其作用。 参与其作用机制的途径包括离子通道的调节、信号转导途径的调节以及基因表达的改变 。

相似化合物的比较

FR 58664 可以与其他用于治疗心力衰竭的类似化合物进行比较,例如:

地高辛: 一种众所周知的强心苷,用于治疗心力衰竭和心房颤动。

米力农: 一种磷酸二酯酶抑制剂,用于改善心脏收缩力。

左西孟丹: 一种钙敏化剂,用于增强心脏功能。

生物活性

6-Bromo-2,3,4-trifluoroaniline is an organic compound characterized by the molecular formula C₆H₃BrF₃N. This compound features a benzene ring with a bromine atom and three fluorine atoms substituted at the 2, 3, and 4 positions, alongside an amino group. Its unique electronic properties make it valuable in various chemical and pharmaceutical applications. This article explores its biological activity, potential applications, and relevant research findings.

The structural characteristics of this compound contribute to its reactivity and biological activity. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic nature, allowing it to interact with various biological targets.

Molecular Structure

- Molecular Formula : C₆H₃BrF₃N

- IUPAC Name : this compound

Biological Activity

Despite limited specific studies directly addressing the biological activity of this compound, it is essential to consider its structural analogs and general properties associated with halogenated anilines.

While no detailed mechanism of action for this compound has been documented, similar compounds often exhibit interactions with various biological pathways:

- Enzyme Modulation : Compounds with similar structures can modulate enzyme activity involved in metabolic pathways.

- Receptor Interaction : The compound may interact with specific receptors or ion channels influencing cellular signaling.

Applications in Research

This compound is utilized in several research contexts:

- Chemical Reactivity Studies : It serves as a model compound for studying chemical reactivity and reaction mechanisms.

- Cellular Processes : Investigated for its role in cellular processes and molecular interactions.

- Pharmaceutical Development : Explored for potential therapeutic effects in cardiovascular diseases due to its structural similarities to known pharmacological agents.

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)aniline | Bromine at para position | Moderate antibacterial activity |

| 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | Nitro group addition | Enhanced reactivity |

| 4-Bromo-2,3-difluoroaniline | Two fluorine atoms | Lower toxicity |

These comparisons highlight how variations in substitution patterns can affect biological properties and reactivity.

Case Studies

Research on similar compounds provides insights into the potential biological activities of this compound:

- Antimicrobial Activity : Studies on related trifluoromethylated anilines have shown promising antimicrobial properties against various pathogens.

- Cardiovascular Applications : Compounds structurally related to this compound have been investigated for their effects on heart function and potential use in treating heart failure.

属性

IUPAC Name |

6-bromo-2,3,4-trifluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJNEERVRJOBPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350792 |

Source

|

| Record name | 6-bromo-2,3,4-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122375-82-0 |

Source

|

| Record name | 6-Bromo-2,3,4-trifluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122375-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-2,3,4-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。